1-Bromo-11,12-dihydroindolo[2,3-a]carbazole
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Overview
Description
1-Bromo-11,12-dihydroindolo[2,3-a]carbazole is a compound belonging to the indolocarbazole family. Indolocarbazoles are a class of heterocyclic compounds that include a planar ring system consisting of indole and carbazole elements. These compounds are known for their significant biological activities, including antitumor, antibacterial, antifungal, and antiviral properties .
Preparation Methods
The synthesis of 1-Bromo-11,12-dihydroindolo[2,3-a]carbazole typically involves a multi-step process. One common method is the Fischer-indole synthesis, which uses 2-amino-cyclohexanone hydrochloride and substituted aryl-hydrazines hydrochloride as raw materials in the presence of acidic media . The reaction conditions often require refluxing and exclusion of oxygen and light to ensure the desired product is obtained .
Chemical Reactions Analysis
1-Bromo-11,12-dihydroindolo[2,3-a]carbazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as nitro or acetyl groups.
Reduction: This reaction can reduce nitro groups to amines.
Substitution: Common reagents for substitution reactions include halogens and alkyl groups
Scientific Research Applications
1-Bromo-11,12-dihydroindolo[2,3-a]carbazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has shown significant biological activities, including inhibition of protein kinases.
Medicine: It is being studied for its potential antitumor properties.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Bromo-11,12-dihydroindolo[2,3-a]carbazole involves the inhibition of protein kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can interfere with cell proliferation and induce apoptosis in cancer cells .
Comparison with Similar Compounds
1-Bromo-11,12-dihydroindolo[2,3-a]carbazole is unique compared to other indolocarbazoles due to its specific substitution pattern. Similar compounds include:
- Lestaurtinib
- Edotecarin
- Becatecarin
- EC-70124
- Gö6976 These compounds also exhibit significant biological activities but differ in their specific molecular structures and targets .
Properties
Molecular Formula |
C18H11BrN2 |
---|---|
Molecular Weight |
335.2 g/mol |
IUPAC Name |
1-bromo-11,12-dihydroindolo[2,3-a]carbazole |
InChI |
InChI=1S/C18H11BrN2/c19-14-6-3-5-11-13-9-8-12-10-4-1-2-7-15(10)20-17(12)18(13)21-16(11)14/h1-9,20-21H |
InChI Key |
YFNSECPNQCEBRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C4=C(C=C3)C5=C(N4)C(=CC=C5)Br |
Origin of Product |
United States |
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